6-Bromo-4-fluoro-1H-indazole is a chemical compound with the empirical formula C7H4BrFN2. It has a molecular weight of 215.02. This compound is a halogenated indole derivative used in the preparation of PI3 kinase inhibitors.
Synthesis Analysis
The synthesis of 6-Bromo-4-fluoro-1H-indazole involves several steps. For instance, 4-Chloro-2-fluoroaniline can be synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), then it is bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline. Another approach involves the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-fluoro-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring. The InChI key for this compound is IHCPAAHPKILIIC-UHFFFAOYSA-N.
Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-4-fluoro-1H-indazole are diverse. Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines.
Related Compounds
1H-Indazole
4-Bromo-1H-indazole
Relevance: This compound shares the same core structure as 6-bromo-4-fluoro-1H-indazole, differing only in the halogen substituent at the 4-position. Comparing the properties of these halogenated analogs provides insights into the effects of different halogens on the compound's characteristics. []
6-Bromo-1H-indazole
7-Bromo-1H-indazole
4-Chloro-1H-indazole
Relevance: This compound is a close structural analog of 6-bromo-4-fluoro-1H-indazole, differing only in the halogen substituents. Comparing their properties offers insights into the influence of halogen size and electronegativity on the compound's behavior. []
6-Chloro-1H-indazole
7-Chloro-1H-indazole
4-Fluoro-1H-indazole
Relevance: This compound is a direct structural analog of 6-bromo-4-fluoro-1H-indazole, with the only difference being the absence of the bromine substituent at the 6-position. []
6-Fluoro-1H-indazole
7-Fluoro-1H-indazole
4-Bromo-6-chloro-1H-indazole
Relevance: This compound is highly relevant to 6-bromo-4-fluoro-1H-indazole as it shares the same substitution pattern but with different halogens. This comparison is particularly useful in studying how the combined effects of halogens at specific positions influence the compound's characteristics. []
4-Fluoro-1,8-naphthalimide
Relevance: While structurally distinct from 6-bromo-4-fluoro-1H-indazole, 4-fluoro-1,8-naphthalimide highlights a potential application of incorporating a fluorine atom into heterocyclic compounds for developing fluorescent probes, indicating a possible research direction for 6-bromo-4-fluoro-1H-indazole derivatives. []
5-Bromo-2-chloro-4-fluoro-3-iodopyridine
Relevance: Although belonging to a different class of heterocyclic compounds, the presence of multiple halogen substituents in 5-bromo-2-chloro-4-fluoro-3-iodopyridine draws a parallel to 6-bromo-4-fluoro-1H-indazole. This similarity suggests potential applications of 6-bromo-4-fluoro-1H-indazole as a building block for more complex molecules with diverse functionalities. []
6-Bromo-4-methylquinolin-2(1H)-one
Relevance: This compound highlights a synthetic route involving halogenated heterocycles. While structurally different from 6-bromo-4-fluoro-1H-indazole, the shared presence of bromine in a heterocyclic system suggests potential similarities in their reactivity and possible applications in synthetic chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Simeprevir is a hepatitis C virus (HCV) NS3/4A protease inhibitor indicated in patient's with HCV genotype 1 for the treatment of chronic hepatitis C virus (HCV) infection. HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Like all NS3/4A inhibitors, simeprevir is a serine protease inhibitor in similarity to [DB08873] and [DB05521] but is classified as a second generation protease inhibitor. This class of antiviral drugs were the first direct acting antivirals approved but are associated with lower cure rates than newer drugs. Broad use of simeprevir occurred when it was used in combination with a newer drug, [DB08934]. Inhibiting HCV NS3/4A protease in a potent and highly specific manner, simeprevir is a direct-acting antiviral agent against the hepatitis C virus. Since the viral protease NS3/4A complex is essential for cleaving the HCV encoded polyprotein into individual viral proteins facilitating replication, the drug blocks the viral replication process. It is shown to display synergistic effects with interferon-α and HCV NS5B inhibitor, and additive effects with ribavirin in HCV replicon cells. Unlike first generation serine protease inhibitors, simprevir has a sightly different resistance profile where limited therapeutic efficacy of the drug is observed with NS3 Q80K polymorphic variants and simeprevir-specific amino acid position of 168 also results in higher treatment failure rates. The observed prevalence of the N3 Q80K polymorphism was 30% in subjects infected with HCV genotype 1a and 0.5% in subjects infected with HCV genotype 1b. According to 2017 American Association for the Study of Liver Diseases (AASLD) and 2015 consensus guidelines from the Canadian Association for the Study of the Liver (CASL), simeprevir can be used as first-line or second-line threapies for treatment-naïve patients as adjunct to sofosbuvir treatment for genotype 1 or PEG-Interferon/ribavirin combination therapy for genotype 1 or 4. The combination therapy of simeprevir and other antiviral agents are initiated in HCV-positive patients with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Simeprevir was approved by the FDA in November 2014 and is marketed under the brand name Olysio as oral tablets. Administered once daily with food, 150mg simeprevir capsule is used in combination with [DB08934] in patients with HCV genotype 1 without cirrhosis for 12 week duration. In patients with HCV genotype 1 with compensated cirrhosis, the treatment is directed for 24 week duration. Sustained virologic response 12 weeks after planned end of treatment (SVR12) was achieved in 170/176 (97%) subjects without cirrhosis treated with 12 weeks simeprevir in combination with sofosbuvir (FDA Label). The overall SVR12 was 88% (44/50) in treatment-naïve patients with cirrhosis. Simeprevir is also used in treatment of HCV genotype 4 patients with or without cirrhosis and is taken with [DB00008] and [DB00811]; this triple therapy allows shortening treatment duration from 48 weeks or longer to 12 or 24 weeks depending on prior response status and presence of HIV-1 co-infection. Prior to initiation of treatment with [DB00008] and [DB00811], screening for the presence of virus with the NS3 Q80K polymorphism is strongly recommended and if detected, alternative treatment should be considered instead to prevent therapeutic failure. The SVR12 was 83% (29/35) in treatment-naïve patients and 86% (19/22) in relapsing patients. Simeprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is no longer available but was previously used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotypes 1 and 4, but subsequently was withdrawn. Simeprevir has been linked to isolated, rare instances of mild, acute liver injury during treatment and to occasional cases of hepatic decompensation in patients with preexisting cirrhosis. Simeprevir is an orally bioavailable inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with activity against HCV genotype 1. Upon administration, simeprevir reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family; HCV infection is associated with the development of hepatocellular carcinoma (HCC). Oral HCV-PROTEASE INHIBITOR effective against hepatitis C virus (HCV) serine protease NS3/4A. It is used in the treatment of chronic hepatitis C (Antivirals) genotype 1 infection in adults with compensated liver disease, including CIRRHOSIS.